Penicillin G potassium

Descripción general

Descripción

Es ampliamente utilizada para tratar diversas infecciones bacterianas, incluyendo neumonía, faringitis estreptocócica, infecciones por estafilococo, difteria, meningitis, gonorrea y sífilis . Este compuesto es particularmente eficaz contra bacterias grampositivas y se administra por vía intravenosa o intramuscular debido a su pobre absorción oral .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Penicilina G Potásica se sintetiza a partir de la fermentación del hongo Penicillium chrysogenum. El caldo de fermentación se somete luego a procesos de extracción y purificación para aislar la penicilina. La penicilina se convierte entonces a su forma de sal potásica mediante la reacción con hidróxido de potasio .

Métodos de Producción Industrial: En entornos industriales, la producción de Penicilina G Potásica implica procesos de fermentación a gran escala. El hongo Penicillium chrysogenum se cultiva en un ambiente controlado con un medio rico en nutrientes. Después de la fermentación, el caldo se somete a extracción, purificación y cristalización para obtener la penicilina G pura, que se hace reaccionar con hidróxido de potasio para formar Penicilina G Potásica .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis to 6-Aminopenicillanic Acid (6-APA)

Penicillin G potassium undergoes enzymatic hydrolysis catalyzed by penicillin G acylase (PGA) to produce 6-APA, a precursor for semisynthetic antibiotics. This reaction is critical in industrial processes due to its efficiency and environmental benefits compared to chemical synthesis .

Key Reaction Parameters :

-

Enzyme Immobilization : PGA is often immobilized on magnetic nanoparticles (e.g., Ni0.4Cu0.5Zn0.1Fe2O4@SiO2-GA) to enhance stability and reusability. Immobilized PGA retains activity under optimized conditions (e.g., pH 8, 25°C) .

-

Equilibrium Conversion : A mathematical model predicts equilibrium conversion based on pH, initial substrate concentration, and phase volume ratio. Crystallization of 6-APA shifts the equilibrium toward product formation, achieving >90% conversion under optimal conditions .

Degradation via UV-Activated Persulfate

This compound can be degraded in aqueous solutions using UV-activated persulfate. This process is relevant for environmental remediation of antibiotic-contaminated water.

Optimal Conditions for Degradation :

| Parameter | Value Range | Effect on Removal Efficiency |

|---|---|---|

| pH | 3–11 | Optimal at pH 5–7 |

| Persulfate Concentration | 0.5–3 mM | Higher concentrations improve removal |

| Reaction Time | 15–90 minutes | Efficiency increases with time |

The degradation mechanism involves the generation of reactive oxygen species (e.g., sulfate radicals) that cleave the β-lactam ring of penicillin G .

Interaction with Surfactants (e.g., SDS)

This compound salt (PenK) alters the physicochemical properties of sodium dodecyl sulfate (SDS) micelles. This interaction is studied in drug formulation and delivery systems.

Observed Effects :

-

Critical Micelle Concentration (CMC) : PenK decreases the CMC of SDS, indicating enhanced micelle formation.

-

Krafft Temperature (TK) : PenK increases the TK of SDS, affecting micellar stability at different temperatures .

Structural Stability and Solubility

This compound exists as a crystalline powder with high solubility in water, dextrose solutions, and isotonic sodium chloride . Its chemical stability is pH-dependent, with optimal solubility near physiological pH (6.0–8.5) .

Aplicaciones Científicas De Investigación

Therapeutic Uses

The primary applications of Penicillin G potassium include:

- Severe Infections : Treatment of serious infections such as endocarditis, meningitis, septicemia, and severe pneumonia caused by penicillin-susceptible bacteria .

- Topical Applications : Recent studies have explored the use of this compound troches for treating minor recurrent aphthous ulcerations (MiRAU), demonstrating significant reductions in ulcer size and pain .

- Veterinary Medicine : Case reports indicate its use in treating equine sublingual abscesses, showcasing innovative delivery methods such as poloxamer 407 gel to enhance healing .

Efficacy in Aphthous Ulcer Treatment

A randomized controlled trial evaluated the effectiveness of 50 mg this compound troches in treating MiRAU. The study involved 258 subjects and found that those receiving the treatment experienced significant reductions in ulcer size and pain compared to placebo groups (P < .00001) with minimal adverse reactions reported .

Use in Clostridium perfringens Management

Research highlights the role of this compound in managing Clostridium perfringens infections, particularly in poultry. The findings suggest that its administration can mitigate subclinical disease effects on broiler performance, indicating its importance in veterinary applications .

Case Study: Equine Sublingual Abscess

A notable case involved a 20-year-old Arabian mare diagnosed with a sublingual abscess. Treatment with a poloxamer 407 gel infused with this compound aimed to reduce wound contamination and promote healing. This innovative approach demonstrated promising results, although further studies are needed to establish standardized protocols for such applications .

Dosage Recommendations

The dosage of this compound varies based on the type and severity of the infection:

| Clinical Indication | Dosage |

|---|---|

| Endocarditis | 12-24 million units/day |

| Meningitis | 15-20 million units/day for 2 weeks |

| Severe pneumonia | 5-24 million units/day |

| Anthrax | Minimum of 8 million units/day |

| Minor aphthous ulcers | 50 mg troches four times daily for four days |

Note: Dosing adjustments may be necessary for patients with renal impairment .

Mecanismo De Acción

La Penicilina G Potásica ejerce sus efectos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina en la pared celular bacteriana e inhibe la enzima transpeptidasa que entrecruza las cadenas de peptidoglicano. Esto conduce al debilitamiento de la pared celular y, en última instancia, a la lisis y la muerte de la célula bacteriana .

Comparación Con Compuestos Similares

La Penicilina G Potásica forma parte de la clase de antibióticos de penicilinas naturales. Compuestos similares incluyen:

Penicilina G Sódica: Similar a la Penicilina G Potásica pero en forma de sal sódica.

Ampicilina: Una penicilina de espectro más amplio que es eficaz contra bacterias grampositivas y gramnegativas.

Ceftriaxona: Una cefalosporina de tercera generación con un espectro de actividad más amplio en comparación con la Penicilina G Potásica.

Ciprofloxacina: Un antibiótico fluoroquinolónico con un mecanismo de acción diferente y un espectro de actividad más amplio

La Penicilina G Potásica es única por su alta eficacia contra bacterias grampositivas y su uso en el tratamiento de infecciones graves donde se requieren concentraciones rápidas y altas del antibiótico .

Actividad Biológica

Penicillin G potassium is a widely used antibiotic known for its effectiveness against various bacterial infections. This article examines its biological activity, pharmacokinetics, microbiological efficacy, and clinical applications, supported by data tables and case studies.

Pharmacokinetics

This compound is administered intravenously or intramuscularly, with a rapid onset of action. The pharmacokinetics of this compound are crucial for understanding its therapeutic effects and potential side effects.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Mean β-phase serum half-life | 42 minutes (range: 31-50 minutes) |

| Renal clearance | 58-85% of the administered dose |

| Serum concentration post-injection | 400 mcg/mL at 5-6 minutes |

The clearance of penicillin G is primarily renal, involving glomerular filtration and active tubular secretion. Notably, the half-life of penicillin G increases in patients with renal impairment, necessitating dosage adjustments in such populations .

Microbiological Activity

This compound exhibits bactericidal activity against a variety of Gram-positive and some Gram-negative bacteria. Its mechanism involves the inhibition of bacterial cell wall synthesis.

Susceptible Organisms:

- Gram-positive bacteria:

- Streptococcus pneumoniae

- Staphylococcus aureus (non-penicillinase producing)

- Neisseria meningitidis

- Gram-negative bacteria:

- Neisseria gonorrhoeae

- Listeria monocytogenes

It is ineffective against penicillinase-producing strains, which include many staphylococci .

Clinical Applications

This compound is indicated for treating serious infections caused by susceptible organisms. It is particularly effective in conditions such as:

- Bacterial meningitis

- Pneumonia

- Endocarditis

- Syphilis

Case Studies

-

Treatment of Minor Recurrent Aphthous Ulcerations (MiRAU)

A randomized controlled trial evaluated the efficacy of topical this compound troches in reducing ulcer size and pain. The study involved 258 subjects and demonstrated significant improvement in ulcer healing compared to placebo . Results Summary:- Ulcer Size Reduction: Statistically significant reduction (P < .00001).

- Pain Alleviation: Significant pain relief noted (P < .00001).

- Adverse Reactions: Mild reactions in only 4 subjects.

-

Use in Veterinary Medicine

A case report described the application of this compound in a gel formulation for treating a sublingual abscess in a horse. This approach aimed to prolong drug release and enhance wound healing .

Safety and Adverse Effects

While generally safe, this compound can lead to several adverse effects, especially at high doses:

Propiedades

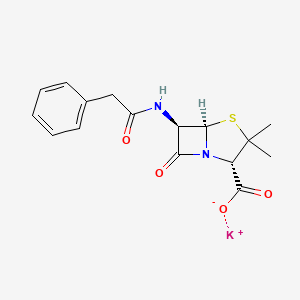

IUPAC Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDLOXRXUOGIU-LQDWTQKMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-33-6 (Parent) | |

| Record name | Penicillin G potassium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045106 | |

| Record name | Penicillin G potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-98-4 | |

| Record name | Penicillin G potassium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Penicillin G potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL775ZTH4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Penicillin G potassium targets bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) [, , ]. These enzymes are essential for crosslinking peptidoglycans, the building blocks of the bacterial cell wall. This binding disrupts cell wall synthesis, leading to bacterial cell growth inhibition and eventually, cell lysis [, , ].

A: Without a functional cell wall, bacteria become susceptible to osmotic pressure changes and eventually lyse, leading to bacterial death [, , ].

ANone: The molecular formula of this compound is C16H17KN2O4S, and its molecular weight is 372.48 g/mol.

A: While the provided abstracts don't delve into specific spectroscopic details, several studies mention the use of high-performance liquid chromatography (HPLC) for separating and quantifying this compound and its degradation products [, , ]. This technique relies on the compound's specific interactions with the stationary and mobile phases, allowing for separation and detection based on retention time and peak characteristics.

A: The synthesis of cephalosporin G from this compound involves a multi-step process. This includes converting this compound to penicillin G sulfoxide, followed by dehydration and ring expansion to yield cephalosporin G [, ].

ANone: The provided abstracts don't specifically mention the use of computational chemistry or modeling for this compound.

ANone: The provided abstracts don't delve into specific SAR studies for this compound.

A: Using buffers, such as acetate buffer, can help maintain a stable pH and prevent degradation of this compound solutions, even in the presence of magnesium sulfate [].

A: One study describes the use of this compound in a poloxamer 407 gel for treating a sublingual abscess in a horse []. This formulation aimed to decrease wound contamination, protect exposed bone, and potentially prolong drug release at the application site [].

A: Research has shown that this compound admixtures prepared in minibags containing 0.9% normal saline and 5% dextrose in water remain stable for at least 30 days when frozen at -20°C []. Additionally, thawing these frozen admixtures using microwave radiation doesn't significantly impact their antibiotic activity [].

ANone: The provided abstracts do not discuss specific SHE regulations related to this compound.

A: A study on broiler chickens demonstrated that administering this compound through drinking water significantly reduced mortality caused by necrotic enteritis induced by Clostridium perfringens []. The treatment also led to improvements in growth performance parameters and reduced the severity of necrotic enteritis lesions [].

A: A study in rats suggests that even high doses of this compound, comparable to 80 million units per day in a 70 kg human, did not interfere with wound healing [].

A: Adding antimicrobials like amikacin and this compound to semen extenders significantly reduces the number of Taylorella equigenitalis colony-forming units in CEM-positive semen []. This reduction in bacterial load minimizes the risk of transmitting CEM during artificial insemination [].

A: Some enterococci strains demonstrate synergism between penicillin and aminoglycosides like streptomycin or kanamycin []. This synergistic effect suggests that combining these antibiotics can be more effective in treating infections caused by such strains compared to using penicillin alone [].

ANone: While the provided research focuses on the efficacy and applications of this compound, it's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information on toxicity and safety profiles.

A: Although the provided research doesn't focus on targeted drug delivery strategies for this compound, one study explores its incorporation into a poloxamer 407 gel for treating a sublingual abscess in a horse []. This formulation highlights an effort to achieve localized drug delivery and enhance therapeutic outcomes.

ANone: The provided abstracts don't delve into the use of biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying adverse effects.

A: High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying this compound and its degradation products [, , ]. This method relies on the compound's specific interactions with the stationary and mobile phases, allowing for separation based on retention time and detection based on peak characteristics. Additionally, a flow-injection chemiluminescence method offers a highly sensitive approach for determining this compound concentrations [].

A: A study investigated the effectiveness of dissolved air flotation in removing this compound from aqueous solutions and found it to be an effective method for reducing both chemical oxygen demand (COD) and penicillin G concentrations []. This finding suggests that such techniques could potentially mitigate the environmental impact of this compound.

A: Research has investigated the solubility of this compound in mixtures of n-butyl acetate with water, acetic acid, and ethanol at different temperatures []. This information is crucial for developing efficient extraction and purification processes for this compound.

ANone: While the provided research primarily focuses on the applications of analytical techniques, it's crucial to consult relevant guidelines and publications for information on validating analytical methods for accuracy, precision, and specificity.

ANone: The provided abstracts don't explore the immunogenic potential of this compound.

ANone: The provided abstracts don't delve into interactions between this compound and drug transporters.

ANone: The provided abstracts don't provide information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research primarily focuses on this compound's antibacterial activity and doesn't delve into its biocompatibility or biodegradability.

ANone: The provided abstracts don't discuss strategies for recycling or managing this compound waste.

A: The research primarily relies on standard laboratory techniques, such as high-performance liquid chromatography (HPLC) and cell culture, to investigate this compound's properties and applications [, , , , , ].

ANone: Although not explicitly stated in the abstracts, this compound played a crucial role in revolutionizing the treatment of bacterial infections, marking a significant milestone in medical history.

A: The use of this compound in veterinary medicine for treating infections in animals like horses and chickens highlights its cross-disciplinary applications [, , ]. The research also underscores the need for interdisciplinary collaborations between clinicians, microbiologists, and pharmaceutical scientists to combat antibiotic resistance and develop novel therapeutic strategies [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.